molecular formula C11H15BFNO3 B1521881 (5-(Butylcarbamoyl)-2-fluorophenyl)boronic acid CAS No. 874289-50-6

(5-(Butylcarbamoyl)-2-fluorophenyl)boronic acid

Cat. No. B1521881
M. Wt: 239.05 g/mol
InChI Key: YFCRSIAYLGXFOB-UHFFFAOYSA-N
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Description

“(5-(Butylcarbamoyl)-2-fluorophenyl)boronic acid” is a boronic acid derivative . Boronic acids are increasingly utilized in diverse areas of research . They are typically used in industrial processing and manufacturing, but are also used as additives in pharmaceutical products, cosmetics, lotions, soaps, mouthwash, toothpaste, astringents, and eyewashes .


Synthesis Analysis

The synthesis of boronic acid derivatives is a topic of ongoing research. One of the most common methods for synthesizing boronic acids is through the Suzuki–Miyaura coupling . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .


Molecular Structure Analysis

The molecular formula of “(5-(Butylcarbamoyl)-2-fluorophenyl)boronic acid” is C11H15BFNO3 . The average mass is 239.051 Da and the monoisotopic mass is 239.112900 Da .


Chemical Reactions Analysis

Boronic acids, including “(5-(Butylcarbamoyl)-2-fluorophenyl)boronic acid”, are known to participate in various chemical reactions. One of the best-studied reactions is the boronic acid (BA)-mediated cis-diol conjugation . This reaction has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .

Scientific Research Applications

Fluorescence Quenching and Sensing

Boronic acid derivatives have been extensively studied for their fluorescence quenching properties. For example, research on the fluorescence quenching of boronic acid derivatives by aniline in alcohols reveals the complex interactions involving boronic acids, highlighting their potential in fluorescence-based sensing and diagnostics (H. S. Geethanjali et al., 2015). Similar studies exploring the mechanism of fluorescence quenching further support the utility of boronic acids in developing sensitive and selective sensors for biological and chemical analytes (H. S. Geethanjali et al., 2015).

Optical Modulation and Detection

The ability of boronic acid derivatives to modulate optical properties has been utilized in creating lanthanide metal-organic frameworks for selective ratiometric fluorescence detection of fluoride ions. This application underscores the versatility of boronic acids in enhancing the selectivity and sensitivity of optical sensors (Zhong-Rui Yang et al., 2017).

Saccharide Recognition

Phenyl boronic acids grafted onto polyethylene glycol-wrapped single-walled carbon nanotubes demonstrate the potential for saccharide recognition, leveraging the specific interaction between boronic acids and saccharides. This application is crucial for developing non-enzymatic glucose sensors and other biosensors that target saccharide markers (B. Mu et al., 2012).

Boronic Acid–Diol Complexation

The complexation between boronic acids and diols, including biologically relevant molecules like saccharides and peptidoglycans, is fundamental to the design of dynamic covalent materials and responsive hydrogels. This behavior is leveraged in various applications, from sensing to materials science, underscoring the importance of understanding the structure–reactivity relationships governing binding affinity (William L. A. Brooks et al., 2018).

Analytical and Synthetic Applications

Safety And Hazards

“(5-(Butylcarbamoyl)-2-fluorophenyl)boronic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment as required, ensure adequate ventilation, avoid dust formation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

Boronic acids, including “(5-(Butylcarbamoyl)-2-fluorophenyl)boronic acid”, are being increasingly used in diverse areas of research . They have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . Future research directions include exploring novel chemistries using boron to fuel emergent sciences .

properties

IUPAC Name

[5-(butylcarbamoyl)-2-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BFNO3/c1-2-3-6-14-11(15)8-4-5-10(13)9(7-8)12(16)17/h4-5,7,16-17H,2-3,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCRSIAYLGXFOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)NCCCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660246
Record name [5-(Butylcarbamoyl)-2-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(Butylcarbamoyl)-2-fluorophenyl)boronic acid

CAS RN

874289-50-6
Record name [5-(Butylcarbamoyl)-2-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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